molecular formula C10H7N5O B1530864 7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 114163-48-3

7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B1530864
CAS No.: 114163-48-3
M. Wt: 213.2 g/mol
InChI Key: ODBQOGDBWHQVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a useful research compound. Its molecular formula is C10H7N5O and its molecular weight is 213.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114163-48-3

Molecular Formula

C10H7N5O

Molecular Weight

213.2 g/mol

IUPAC Name

7-phenyl-3H-pyrazolo[3,4-d]triazin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-8-6-11-15(9(8)12-14-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,16)

InChI Key

ODBQOGDBWHQVKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=N3

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 5-amino-1-phenyl-4-pyrazolecarboxamide in 18 ml of glacial acetic acid and 10 ml of concentrated hydrochloric acid was stirred at 0° C. during the addition of a solution of 0.4 g of sodium nitrite in 6 ml of water. The mixture was held at 0° C. for 20 minutes, then allowed to warm to room temperature and stirred for a further 2 hours. The precipitated product was filtered off and recrystallized from ethanol to yield 580 mg of 7-phenyl-7H-pyrazolo[3,4-d]-1,2,3-triazin-4(3H)-one of melting point 150°-151° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.